ABT-925 anhydrous

Description

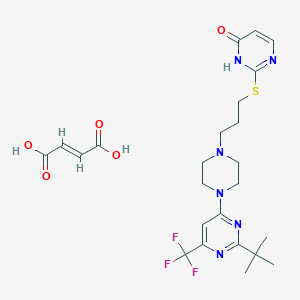

Structure

3D Structure of Parent

Properties

IUPAC Name |

(E)-but-2-enedioic acid;2-[3-[4-[2-tert-butyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]propylsulfanyl]-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27F3N6OS.C4H4O4/c1-19(2,3)17-25-14(20(21,22)23)13-15(26-17)29-10-8-28(9-11-29)7-4-12-31-18-24-6-5-16(30)27-18;5-3(6)1-2-4(7)8/h5-6,13H,4,7-12H2,1-3H3,(H,24,27,30);1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQMGYGQUUXCWBL-WLHGVMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=CC(=N1)N2CCN(CC2)CCCSC3=NC=CC(=O)N3)C(F)(F)F.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=NC(=CC(=N1)N2CCN(CC2)CCCSC3=NC=CC(=O)N3)C(F)(F)F.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31F3N6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220519-07-3 | |

| Record name | ABT-925 anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220519073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ABT-925 ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DMH23OL273 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

ABT-925 Anhydrous: A Technical Guide to its Chemical Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of ABT-925 anhydrous, a selective dopamine D3 receptor antagonist. The information herein is intended to support research and development efforts by providing key data on its physicochemical characteristics, along with insights into its mechanism of action.

Physicochemical Properties

This compound is a solid powder.[1] The following tables summarize its known quantitative and qualitative chemical properties.

Table 1: General Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₇F₃N₆OS | [2] |

| Molecular Weight | 456.53 g/mol | [2] |

| CAS Number | 220519-06-2 | [3] |

| Appearance | Solid powder | [1] |

Table 2: Physicochemical Data of this compound

| Property | Value | Source |

| Melting Point | Not publicly available | |

| Boiling Point | Not publicly available | |

| Solubility | Soluble in DMSO, Insoluble in water | [1] |

Storage and Stability:

For optimal stability, this compound should be stored in a dry, dark environment. Recommended short-term storage is at 0-4 °C, while long-term storage is at -20 °C.[1]

Mechanism of Action: Dopamine D3 Receptor Antagonism

ABT-925 is a selective antagonist of the dopamine D3 receptor.[4] Dopamine receptors are G protein-coupled receptors (GPCRs) that play a crucial role in neurotransmission. The D3 receptor, in particular, is implicated in various neurological and psychiatric disorders.

By selectively blocking the D3 receptor, ABT-925 is thought to modulate dopaminergic signaling pathways. The downstream effects of D3 receptor antagonism are complex and can involve the modulation of various intracellular signaling cascades.

Experimental Protocols

The following are generalized experimental protocols for determining the key physicochemical properties of a solid active pharmaceutical ingredient (API) like ABT-925, based on United States Pharmacopeia (USP) general chapters.

Determination of Melting Range or Temperature (Based on USP <741>)

Objective: To determine the temperature range over which the solid API transitions to a liquid state.[5][6]

Methodology:

-

Apparatus: A suitable melting range apparatus is used, consisting of a heated bath, a calibrated thermometer or temperature sensor, and a means to view the sample.[5]

-

Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a capillary tube.[7]

-

Procedure (Class Ia):

-

The capillary tube containing the sample is placed in the heating block of the apparatus.[7]

-

The temperature is raised at a controlled rate, typically 1-2°C per minute, when approaching the expected melting point.[8]

-

The temperature at which the substance begins to melt (onset) and the temperature at which it is completely molten (clear point) are recorded. This range is the melting range of the substance.[7][8]

-

Determination of Solubility (Based on USP <1236>)

Objective: To determine the equilibrium solubility of this compound in a given solvent (e.g., Dimethyl Sulfoxide, Water).[9][10]

Methodology (Saturation Shake-Flask Method):

-

Apparatus: A constant temperature bath with an agitation device (e.g., shaker or stirrer), and an analytical method to quantify the dissolved solute (e.g., HPLC).

-

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent in a sealed container.[11]

-

The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).[11]

-

After agitation, the suspension is allowed to settle, and an aliquot of the supernatant is carefully removed and filtered to remove any undissolved solid.

-

The concentration of ABT-925 in the clear filtrate is determined using a validated analytical method. This concentration represents the equilibrium solubility.[11]

-

References

- 1. medkoo.com [medkoo.com]

- 2. GSRS [precision.fda.gov]

- 3. medkoo.com [medkoo.com]

- 4. A double-blind, randomized, placebo-controlled study of the dopamine D₃ receptor antagonist ABT-925 in patients with acute schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uspbpep.com [uspbpep.com]

- 6. â©741⪠Melting Range or Temperature [doi.usp.org]

- 7. thinksrs.com [thinksrs.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Solubility Measurements | USP-NF [uspnf.com]

- 10. â©1236⪠Solubility Measurements [doi.usp.org]

- 11. Revision of USP Chapter <1236> Solubility Measurements Published for Comments - ECA Academy [gmp-compliance.org]

An In-depth Technical Guide to ABT-925 Anhydrous

CAS Number: 220519-06-2

This technical guide provides a comprehensive overview of ABT-925, a selective dopamine D3 receptor antagonist. The information is tailored for researchers, scientists, and professionals involved in drug development, presenting key data, experimental methodologies, and relevant biological pathways.

Core Compound Information

| Parameter | Value | Reference |

| CAS Number | 220519-06-2 | N/A |

| Molecular Formula | C₂₀H₂₇F₃N₆OS | N/A |

| Molecular Weight | 456.53 g/mol | N/A |

| IUPAC Name | 2-((3-(4-(2-(tert-butyl)-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propyl)thio)pyrimidin-4(3H)-one | N/A |

| Synonyms | A-437203 | N/A |

Mechanism of Action and Signaling Pathway

ABT-925 is a potent and selective antagonist of the dopamine D3 receptor (D3R). The D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Upon activation by its endogenous ligand, dopamine, the D3 receptor inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By acting as an antagonist, ABT-925 blocks the binding of dopamine to the D3 receptor, thereby preventing this inhibitory signaling cascade. This selectivity for the D3 receptor over other dopamine receptor subtypes, particularly the D2 receptor, has been a key focus of its development, with the aim of achieving therapeutic effects with a reduced side-effect profile compared to less selective antipsychotic agents.

Dopamine D3 Receptor Signaling Pathway

Caption: Dopamine D3 receptor signaling pathway and the antagonistic action of ABT-925.

Quantitative Data

Binding Affinity

The binding affinity of ABT-925 for the human dopamine D3 receptor has been determined through radioligand binding assays.

| Receptor | Ki (nM) | Assay Method |

| Dopamine D3 | 1.6 | Radioligand Binding Assay |

| Dopamine D2 | >100 | Radioligand Binding Assay |

Receptor Occupancy in Humans

Positron Emission Tomography (PET) studies in healthy human subjects have been conducted to determine the in vivo receptor occupancy of ABT-925 at the dopamine D3 receptor.

| Dose | Mean D3 Receptor Occupancy (%) | Brain Region |

| 50 mg | < 20% | Striatum |

| 150 mg | ~40-50% | Striatum |

Experimental Protocols

Radioligand Binding Assay for Dopamine D3 Receptor Affinity

This protocol outlines the general methodology used to determine the binding affinity (Ki) of a test compound like ABT-925 for the dopamine D3 receptor.

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Cell lines stably expressing the human dopamine D3 receptor are cultured and harvested. The cells are lysed, and the membrane fraction is isolated by centrifugation.

-

Binding Reaction: The prepared membranes are incubated in a buffer solution containing a specific radioligand for the D3 receptor (e.g., [³H]spiperone) and varying concentrations of the test compound (ABT-925).

-

Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

In Vivo Animal Model: Locomotor Activity

This protocol describes a general method to assess the effect of a D3 antagonist like ABT-925 on locomotor activity in a rodent model of schizophrenia, often induced by psychostimulants like amphetamine or phencyclidine (PCP).

Methodology:

-

Animal Acclimation: Rodents (e.g., rats or mice) are acclimated to the testing environment (e.g., open-field arenas) to reduce novelty-induced hyperactivity.

-

Drug Administration: Animals are pre-treated with either vehicle or different doses of ABT-925.

-

Psychostimulant Challenge: After a specific pre-treatment time, animals are administered a psychostimulant (e.g., d-amphetamine or PCP) to induce hyperlocomotion, a behavioral correlate of psychosis. A control group receives a vehicle injection.

-

Locomotor Activity Monitoring: Immediately after the psychostimulant challenge, animals are placed in the open-field arenas, and their locomotor activity is recorded for a defined period using automated activity monitoring systems with infrared beams.

-

Data Analysis: The total distance traveled, number of ambulatory movements, and other locomotor parameters are quantified and compared between the different treatment groups. A reduction in psychostimulant-induced hyperlocomotion by ABT-925 would indicate potential antipsychotic-like activity.

Synthesis

The synthesis of ABT-925 involves a multi-step chemical process. A plausible synthetic route, based on related pyrimidine derivatives, is outlined below.

Caption: A potential synthetic workflow for ABT-925.

Disclaimer: This guide is intended for informational purposes for research and development professionals. ABT-925 is an investigational compound and should be handled by qualified personnel in a laboratory setting. The experimental protocols provided are general outlines and may require optimization for specific laboratory conditions.

ABT-925 Anhydrous: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

ABT-925 is a selective dopamine D3 receptor antagonist that has been investigated for its potential therapeutic effects, primarily in the context of schizophrenia. This technical guide provides an in-depth overview of the core mechanism of action of ABT-925 anhydrous, focusing on its molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate its pharmacological profile. Quantitative data from key studies are presented in structured tables for comparative analysis, and signaling pathways and experimental workflows are visualized through detailed diagrams.

Core Mechanism of Action: Selective Dopamine D3 Receptor Antagonism

The primary mechanism of action of ABT-925 is its selective, competitive antagonism of the dopamine D3 receptor. Dopamine receptors are a class of G protein-coupled receptors (GPCRs) that are central to various neurological processes, including motivation, cognition, and motor control. The dopamine D3 receptor, predominantly expressed in the limbic regions of the brain, has emerged as a significant target for therapeutic intervention in neuropsychiatric disorders.

ABT-925 binds to the D3 receptor with high affinity, thereby blocking the binding of the endogenous ligand, dopamine. This blockade prevents the activation of the D3 receptor and its downstream signaling cascades. Preclinical in vitro studies have demonstrated that ABT-925 possesses a significantly higher affinity for the D3 receptor compared to the D2 receptor, another member of the D2-like receptor family. This selectivity is a key feature of its pharmacological profile, suggesting the potential for targeted therapeutic effects with a reduced risk of side effects commonly associated with non-selective dopamine antagonists, such as extrapyramidal symptoms.

Dopamine D3 Receptor Signaling Pathway

Dopamine D3 receptors are typically coupled to the Gi/o family of G proteins. Upon activation by an agonist like dopamine, the receptor promotes the dissociation of the G protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The Gβγ subunit can modulate the activity of various ion channels and other effector proteins.

As a competitive antagonist, ABT-925 binds to the D3 receptor but does not elicit this conformational change, thus preventing the initiation of this signaling cascade. The result is a blockade of dopamine-mediated signaling through the D3 receptor.

Quantitative Pharmacological Data

The selectivity and potency of ABT-925 have been quantified through in vitro binding assays and in vivo imaging studies.

In Vitro Receptor Binding Affinity

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known affinity for the receptor is competed off by the test compound. The concentration of the test compound that displaces 50% of the radioligand is known as the IC50, from which the equilibrium dissociation constant (Ki) can be calculated.

| Receptor | Ki (nM) | Selectivity (D2/D3) | Reference |

| Dopamine D3 | 1.6 | ~44-fold | [1] |

| Dopamine D2 | 71 | - | [1] |

| Dopamine D4 | 6220 | - | [1] |

Note: A lower Ki value indicates a higher binding affinity.

In Vivo Receptor Occupancy

Positron Emission Tomography (PET) is a non-invasive imaging technique used to quantify receptor occupancy in the living human brain. A study utilizing the radiotracer --INVALID-LINK---PHNO, which binds to D3 receptors, was conducted to determine the extent to which ABT-925 occupies these receptors at different doses.

| Brain Region | Receptor Occupancy at 600 mg dose (mean ± s.d.) |

| Substantia Nigra | 75 ± 10% |

| Globus Pallidus | 64 ± 22% |

| Ventral Striatum | 44 ± 17% |

| Caudate | 40 ± 18% |

| Putamen | 38 ± 17% |

The study also determined the ED50 (the dose required to achieve 50% receptor occupancy) of ABT-925 to be 4.37 µg/mL across these brain regions.

Experimental Protocols

In Vitro Radioligand Binding Assay (Generalized Protocol)

This protocol describes a generalized procedure for determining the binding affinity of a test compound like ABT-925 to dopamine receptors expressed in a cell line.

Methodology:

-

Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing either human dopamine D2 or D3 receptors are cultured. The cells are harvested, and cell membranes are prepared by homogenization and centrifugation. The protein concentration of the membrane preparation is determined.

-

Binding Assay: The cell membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled ligand (e.g., [3H]-spiperone) and a range of concentrations of the unlabeled test compound (ABT-925). Non-specific binding is determined in the presence of a high concentration of a known dopamine receptor antagonist.

-

Filtration and Detection: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand. The filters are washed to remove unbound radioligand. The amount of radioactivity on the filters is then quantified using a scintillation counter.

-

Data Analysis: The data are used to generate a competition binding curve, from which the IC50 value is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Human Positron Emission Tomography (PET) Study Protocol

This protocol outlines the key steps in the PET study that was conducted to assess the in vivo D3 receptor occupancy of ABT-925.

Methodology:

-

Subject Recruitment and Baseline Scan: Healthy male subjects were recruited for the study. A baseline PET scan was performed on each subject following the injection of the radiotracer --INVALID-LINK---PHNO to determine the initial density of available D3 receptors.

-

Drug Administration: Subjects were administered a single oral dose of ABT-925 at varying dose levels, or a placebo.

-

Post-Dosing Scan: A second PET scan was conducted at a specific time point after the administration of ABT-925 to measure the receptor availability after the drug had been absorbed and distributed to the brain.

-

Image and Data Analysis: Dynamic PET images were acquired and reconstructed. Regions of interest (ROIs) in the brain known to have high densities of D3 receptors (e.g., substantia nigra, globus pallidus) were delineated. The binding potential (BPND), a measure of receptor density and affinity, was calculated for each ROI before and after drug administration. Receptor occupancy was then calculated as the percentage reduction in BPND from the baseline scan.

Clinical Implications and Future Directions

A double-blind, randomized, placebo-controlled study of ABT-925 in patients with acute schizophrenia did not demonstrate a statistically significant treatment effect at the doses tested (50 mg and 150 mg once daily). However, the concurrent PET study in healthy volunteers suggested that these doses may not have been sufficient to achieve adequate occupancy of D3 receptors in the brain. This highlights the critical importance of utilizing pharmacodynamic markers like PET to guide dose selection in clinical trials for CNS targets. The high selectivity of ABT-925 for the D3 over the D2 receptor remains a compelling feature, and further investigation with optimized dosing strategies may be warranted to fully evaluate the therapeutic potential of D3 receptor antagonism.

Conclusion

This compound is a potent and selective dopamine D3 receptor antagonist. Its mechanism of action is centered on the competitive blockade of D3 receptors, thereby inhibiting dopamine-mediated intracellular signaling. While clinical trials in schizophrenia at the tested doses did not meet their primary efficacy endpoints, in vivo PET studies have provided valuable insights into its receptor occupancy profile in the human brain. The data and methodologies presented in this guide offer a comprehensive technical overview for researchers and drug development professionals interested in the pharmacology of selective D3 receptor antagonists.

References

ABT-925: A Technical Guide to its Dopamine D3 Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-925 is a selective antagonist of the dopamine D3 receptor, which has been investigated for its therapeutic potential in conditions such as schizophrenia.[1][2][3] The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the limbic regions of the brain and is implicated in modulating cognition, emotion, and motivation. Its distinct distribution and functional profile compared to the more ubiquitous D2 receptor have made it an attractive target for the development of novel psychotropic agents with potentially improved side-effect profiles. This technical guide provides an in-depth overview of the dopamine D3 receptor selectivity of ABT-925, including its binding affinity, functional antagonism, the underlying signaling pathways, and detailed experimental methodologies.

Quantitative Data: Binding Affinity and Selectivity

The selectivity of ABT-925 for the dopamine D3 receptor over the D2 and other dopamine receptor subtypes is a key feature of its pharmacological profile. In vitro studies have demonstrated that ABT-925 exhibits a significantly higher affinity for the D3 receptor.[1][2][3][4][5][6]

| Receptor Subtype | Binding Affinity (Ki) [nM] | Fold Selectivity (vs. D3) |

| Dopamine D3 | 1.6 | - |

| Dopamine D2 | 71 | ~44-fold |

| Dopamine D4 | 6220 | ~3888-fold |

Data compiled from publicly available sources.

This approximate 100-fold higher affinity for the D3 versus the D2 receptor underscores the selectivity of ABT-925.[1][2][3][4][5][6]

Dopamine D3 Receptor Signaling Pathways

The dopamine D3 receptor is a Gi/o-coupled GPCR. Upon activation by its endogenous ligand, dopamine, it initiates a signaling cascade that primarily leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP). The G protein activation can also lead to the modulation of other downstream effectors, including ion channels (e.g., potassium and calcium channels) and protein kinases such as mitogen-activated protein kinase (MAPK).[4][5] As an antagonist, ABT-925 blocks these signaling pathways by preventing the binding of dopamine to the D3 receptor.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding and functional activity of dopamine D3 receptor ligands like ABT-925.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To measure the displacement of a radiolabeled ligand from the dopamine D3 receptor by ABT-925.

Materials:

-

Receptor Source: Cell membranes prepared from a stable cell line (e.g., HEK293 or CHO cells) expressing the human dopamine D3 receptor.

-

Radioligand: [3H]Spiperone, a high-affinity dopamine D2/D3 receptor antagonist.

-

Test Compound: ABT-925 anhydrous.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled dopamine receptor antagonist (e.g., haloperidol or (+)-butaclamol).

-

Assay Buffer: Tris-HCl buffer containing MgCl2, EDTA, and other necessary ions.

-

Scintillation Cocktail

-

Glass Fiber Filters

-

Cell Harvester

-

Scintillation Counter

Procedure:

-

Membrane Preparation: The cell membranes expressing the D3 receptor are thawed and diluted in the assay buffer to a specific protein concentration.

-

Assay Setup: In a 96-well plate, the following are added to each well:

-

Receptor membrane preparation.

-

A fixed concentration of [3H]Spiperone.

-

Varying concentrations of the test compound (ABT-925).

-

For non-specific binding wells, a high concentration of the non-specific binding control is added instead of the test compound.

-

For total binding wells, only the receptor membrane and radioligand are added.

-

-

Incubation: The plate is incubated at room temperature for a specified period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Antagonism Assay (GTPγS Binding Assay)

This assay measures the functional consequence of receptor activation by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins. It is used to determine if a compound is an agonist, antagonist, or inverse agonist.

Objective: To determine the ability of ABT-925 to inhibit dopamine-stimulated [35S]GTPγS binding to G proteins coupled to the D3 receptor.

Materials:

-

Receptor Source: Cell membranes expressing the human dopamine D3 receptor.

-

Radioligand: [35S]GTPγS.

-

Agonist: Dopamine.

-

Test Compound: this compound.

-

Assay Buffer: Tris-HCl buffer containing MgCl2, NaCl, and GDP.

-

Scintillation Cocktail

-

Glass Fiber Filters

-

Cell Harvester

-

Scintillation Counter

Procedure:

-

Membrane Preparation: Cell membranes are prepared and diluted in the assay buffer.

-

Assay Setup: In a 96-well plate, the following are added:

-

Receptor membrane preparation.

-

A fixed concentration of [35S]GTPγS.

-

A fixed concentration of dopamine (agonist).

-

Varying concentrations of the test compound (ABT-925).

-

Basal binding wells contain membranes and [35S]GTPγS only.

-

Stimulated binding wells contain membranes, [35S]GTPγS, and dopamine.

-

-

Incubation: The plate is incubated at 30°C for a specified time (e.g., 60 minutes).

-

Filtration and Washing: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Scintillation Counting: The radioactivity on the filters is measured.

-

Data Analysis: The antagonist activity of ABT-925 is determined by its ability to inhibit the dopamine-stimulated increase in [35S]GTPγS binding. The IC50 value is calculated, representing the concentration of ABT-925 that inhibits 50% of the agonist-stimulated response.

Conclusion

ABT-925 is a potent and selective dopamine D3 receptor antagonist, as demonstrated by its high binding affinity and significant selectivity over the D2 receptor subtype. The methodologies outlined in this guide, including radioligand binding and functional assays, are fundamental to characterizing the pharmacological profile of such compounds. A thorough understanding of its interaction with the D3 receptor and the subsequent modulation of its signaling pathways is crucial for the continued research and development of selective D3 receptor ligands for the treatment of neuropsychiatric disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. A double-blind, randomized, placebo-controlled study of the dopamine D₃ receptor antagonist ABT-925 in patients with acute schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Radioligand binding assays [bio-protocol.org]

- 5. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 6. DSpace [digital.library.adelaide.edu.au]

An In-depth Technical Guide to ABT-925 Anhydrous for Schizophrenia Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ABT-925 is a selective dopamine D3 receptor antagonist that was investigated for the treatment of schizophrenia. Preclinical evidence suggested a promising profile with high affinity and selectivity for the D3 receptor over the D2 receptor. However, a key Phase II clinical trial in patients with acute schizophrenia failed to demonstrate a statistically significant improvement in symptoms compared to placebo. Subsequent positron emission tomography (PET) imaging studies in healthy volunteers revealed that the doses used in the clinical trial were likely insufficient to achieve adequate D3 receptor occupancy in the brain, providing a potential explanation for the lack of efficacy. This guide provides a comprehensive overview of the available technical data on ABT-925, including its mechanism of action, receptor binding affinity, pharmacokinetic properties, and clinical trial results, to inform future research in this area.

Introduction

The dopamine hypothesis of schizophrenia has traditionally focused on the hyperdopaminergic state in the mesolimbic pathway, primarily mediated by D2 receptors. However, growing evidence has pointed towards the involvement of the D3 receptor in the pathophysiology of schizophrenia, including its role in cognitive deficits and negative symptoms. ABT-925 was developed as a selective antagonist of the D3 receptor, with the hypothesis that it could offer a novel therapeutic approach with a potentially improved side-effect profile compared to traditional D2 antagonists.

Mechanism of Action

ABT-925 is a potent and selective antagonist of the dopamine D3 receptor. It exhibits an approximately 100-fold higher in vitro affinity for the D3 receptor compared to the D2 receptor.[1] The therapeutic rationale for a D3 antagonist in schizophrenia is based on the distinct distribution and function of D3 receptors in the brain. D3 receptors are highly expressed in limbic and cortical areas associated with cognition, motivation, and emotion. It is hypothesized that antagonism of D3 receptors could modulate dopaminergic neurotransmission in these key circuits, thereby alleviating certain symptoms of schizophrenia.

Proposed Signaling Pathway of ABT-925

Caption: Proposed mechanism of ABT-925 at the dopamine D3 receptor.

Quantitative Data Summary

Receptor Binding Affinity

| Receptor | Ki (nM) | Selectivity (D2/D3) |

| Dopamine D3 | Data not available | ~100-fold |

| Dopamine D2 | Data not available |

Note: While a ~100-fold selectivity is reported, specific Ki values from a single comprehensive source were not available in the public domain.

Human Pharmacokinetics (Oral Administration)

Pharmacokinetic parameter estimates for ABT-925 were found to increase with dose in a linear fashion.[1]

| Parameter | Value |

| Tmax (hours) | ~1.5 |

| Cmax | Dose-dependent |

| Half-life (hours) | Data not available |

Note: A comprehensive table of human pharmacokinetic parameters was not available in the reviewed literature.

Clinical Trial Efficacy Data (NCT00412620)

A 6-week, double-blind, placebo-controlled study in 155 patients with acute exacerbation of schizophrenia assessed the efficacy of ABT-925.[1]

| Treatment Group | N | Baseline PANSS Total Score (Mean ± SD) | Mean Change from Baseline in PANSS Total Score (Mean ± SD) |

| Placebo | 48 | Data not available | Data not available |

| ABT-925 50 mg QD | 53 | Data not available | Data not available |

| ABT-925 150 mg QD | 54 | Data not available | Data not available |

Note: The primary publication by Redden et al. (2011) states that no statistically significant treatment effect was observed, but does not provide the specific mean change values and standard deviations for the PANSS total scores.

Dopamine D3 Receptor Occupancy (PET Study)

A PET study in healthy volunteers was conducted to assess the in-vivo occupancy of D3 receptors by ABT-925.

| Dose | Brain Region | Mean Receptor Occupancy (%) |

| 50 mg | Substantia Nigra | < 40% |

| 150 mg | Substantia Nigra | ~40-60% |

| 600 mg | Substantia Nigra | 75 ± 10 |

| 600 mg | Globus Pallidus | 64 ± 22 |

| 600 mg | Ventral Striatum | 44 ± 17 |

| 600 mg | Caudate | 40 ± 18 |

| 600 mg | Putamen | 38 ± 17 |

The estimated plasma concentration of ABT-925 required to occupy 50% of D3 receptors (ED50) was 4.37 µg/mL.

Experimental Protocols

Phase II Clinical Trial in Schizophrenia (NCT00412620)

Objective: To evaluate the efficacy and safety of two fixed doses of ABT-925 compared to placebo in subjects with an acute exacerbation of schizophrenia.

Methodology:

-

Study Design: A 6-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

-

Participants: 155 subjects aged 18 to 65 years with a DSM-IV diagnosis of schizophrenia, currently experiencing an acute exacerbation.

-

Randomization: Subjects were randomized in a 1:1:1 ratio to receive either placebo, ABT-925 50 mg once daily (QD), or ABT-925 150 mg QD.

-

Primary Efficacy Endpoint: The mean change from baseline to the final evaluation in the Positive and Negative Syndrome Scale (PANSS) total score.

-

Safety Assessments: Monitoring of adverse events, clinical laboratory tests, vital signs, electrocardiograms (ECGs), and movement rating scales.

Caption: Workflow of the Phase II clinical trial of ABT-925.

PET Receptor Occupancy Study

Objective: To determine the relationship between plasma concentrations of ABT-925 and dopamine D3 receptor occupancy in the human brain.

Methodology:

-

Participants: Healthy male volunteers.

-

Radioligand: --INVALID-LINK---PHNO, a PET radioligand with high affinity for D3 receptors.

-

Procedure:

-

A baseline PET scan was performed to measure initial radioligand binding.

-

Subjects received single oral doses of ABT-925.

-

Post-dose PET scans were conducted to measure the displacement of the radioligand by ABT-925.

-

Blood samples were collected to determine plasma concentrations of ABT-925.

-

-

Data Analysis: Receptor occupancy was calculated as the percentage reduction in radioligand binding potential after ABT-925 administration compared to baseline.

Caption: Experimental workflow for the ABT-925 PET receptor occupancy study.

Discussion and Future Directions

The clinical development of ABT-925 for schizophrenia was halted due to a lack of efficacy in a Phase II trial. The key takeaway from the research on ABT-925 is the critical importance of establishing adequate target engagement in early-phase clinical studies. The accompanying PET study strongly suggests that the doses of 50 mg and 150 mg were insufficient to occupy a substantial proportion of D3 receptors, thus the therapeutic hypothesis of D3 antagonism in schizophrenia may not have been adequately tested with ABT-925 in that trial.

Future research on D3 receptor antagonists for schizophrenia should prioritize early and robust assessment of receptor occupancy to guide dose selection for later-phase efficacy trials. The findings from the ABT-925 PET study, which showed that a 600 mg dose could achieve high levels of D3 receptor occupancy, could inform the dose range for future compounds with similar properties. Further investigation into the D3 receptor signaling pathway and its role in the complex neurobiology of schizophrenia remains a valid and important area of research.

Caption: Logical relationship of ABT-925's development and findings.

References

The Role of the Dopamine D3 Receptor in Psychosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

The dopamine D3 receptor (D3R) has emerged as a critical target in the pathophysiology and treatment of psychosis. Unlike the more extensively studied D2 receptor (D2R), the D3R exhibits a more restricted expression pattern, primarily within the limbic regions of the brain, which are closely associated with motivation, emotion, and reward. This localization has positioned the D3R as a key modulator of the mesolimbic dopamine pathway, which is thought to be hyperactive in psychotic states. This technical guide provides an in-depth examination of the D3R's role in psychosis, consolidating evidence from preclinical and clinical studies. It details the neurobiology of the D3R, its signaling pathways, and the quantitative data supporting its involvement. Furthermore, this guide outlines key experimental methodologies and presents visual representations of critical pathways and workflows to facilitate a deeper understanding for researchers and professionals in the field of drug development.

Introduction: The Dopamine Hypothesis and the Emergence of the D3 Receptor

The dopamine hypothesis of schizophrenia has been a cornerstone of psychosis research for decades, positing that an excess of dopamine neurotransmission in the mesolimbic pathway contributes to the positive symptoms of the disorder, such as hallucinations and delusions. For many years, the therapeutic action of antipsychotic medications was attributed almost exclusively to their ability to block the D2R. However, the limitations of D2R-centric therapies, including significant side effects and incomplete efficacy, have driven the search for alternative targets.

The D3R, a member of the D2-like family of dopamine receptors, has garnered significant attention due to its unique neuroanatomical distribution and functional properties. Its preferential expression in limbic areas, such as the nucleus accumbens and islands of Calleja, suggests a more specific role in modulating affective and cognitive processes, which are often disrupted in psychosis.

Neurobiology and Distribution of the D3 Receptor

The D3R is a G protein-coupled receptor (GPCR) that, like the D2R, couples to Gi/o proteins to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP). However, the D3R also engages in a range of other signaling activities, including the modulation of ion channels and interactions with other receptor systems, which are areas of active investigation.

The distinct anatomical distribution of the D3R is central to its proposed role in psychosis. Unlike the widespread expression of the D2R, the D3R is concentrated in:

-

Ventral Striatum (Nucleus Accumbens): A key region in the brain's reward and motivation circuits.

-

Islands of Calleja: Small clusters of granule cells in the olfactory tubercle.

-

Limbic Cortex: Including the hippocampus and amygdala.

-

Hypothalamus: Involved in regulating numerous homeostatic processes.

This localization contrasts with the high D2R density in the dorsal striatum, which is associated with motor control and is implicated in the extrapyramidal side effects of older antipsychotics.

Signaling Pathways of the Dopamine D3 Receptor

The D3R primarily signals through the inhibition of adenylyl cyclase, but its functional effects are far more complex, involving multiple downstream effectors.

Canonical Gi/o-Coupled Pathway

The primary and most well-understood signaling cascade initiated by D3R activation is the Gi/o pathway.

ABT-925 Anhydrous: A Technical Overview of its Safety and Tolerability Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the safety and tolerability profile of ABT-925 anhydrous, a selective dopamine D₃ receptor antagonist. The information is primarily based on a significant double-blind, randomized, placebo-controlled clinical trial in patients with acute schizophrenia (NCT00412620). This document is intended to serve as a resource for researchers and professionals involved in the development of novel therapeutics targeting the dopaminergic system.

Introduction

ABT-925 is a selective antagonist of the dopamine D₃ receptor, with an approximately 100-fold higher affinity for D₃ versus D₂ receptors in vitro.[1] The dopamine D₃ receptor is a G protein-coupled receptor primarily expressed in the limbic regions of the brain, which are associated with cognition, emotion, and reward. Its distinct distribution compared to the D₂ receptor has made it an attractive target for the development of antipsychotics with a potentially improved side-effect profile, particularly concerning extrapyramidal symptoms (EPS).

Clinical Safety and Tolerability

A key clinical trial investigated the efficacy and safety of ABT-925 in 155 patients experiencing an acute exacerbation of schizophrenia.[1] The study was a six-week, double-blind, randomized, placebo-controlled, escalating-dose, parallel-group trial. Participants were administered either a placebo, 50 mg of ABT-925 once daily, or 150 mg of ABT-925 once daily.[1]

The study concluded that ABT-925 at both 50 mg and 150 mg daily doses was generally well tolerated , with adverse event profiles similar to that of the placebo group.[1] This suggests a favorable safety profile at the doses studied.

Adverse Event Profile

While the primary publication states that the adverse event profiles were similar to placebo, a detailed quantitative breakdown of the incidence of specific adverse events was not provided in the publicly available literature. The safety assessments in the trial included monitoring of adverse events, laboratory tests, vital signs, movement rating scales, and electrocardiogram (ECG) measures.[1] The similarity in adverse event rates between the ABT-925 and placebo groups indicates that the drug did not induce a significant number of treatment-emergent adverse events at the tested dosages.

Table 1: Summary of Safety Findings from the Phase II Clinical Trial (NCT00412620)

| Assessment Category | Finding | Citation |

| Overall Tolerability | Generally well tolerated at 50 mg/day and 150 mg/day. | [1] |

| Adverse Event Profile | Similar to placebo. | [1] |

| Extrapyramidal Symptoms (EPS) | Propensity for EPS was similar to placebo at the doses studied. | |

| Laboratory Tests | No significant safety concerns reported. | [1] |

| Vital Signs | No significant safety concerns reported. | [1] |

| Electrocardiogram (ECG) | No significant safety concerns reported. | [1] |

Experimental Protocols

The following outlines the methodology of the key clinical trial (NCT00412620) that evaluated the safety and tolerability of ABT-925.

Study Design

A 6-week, double-blind, randomized, placebo-controlled, escalating-dose, parallel-group study.[1]

-

Participants: 155 patients with a diagnosis of schizophrenia experiencing an acute exacerbation.[1]

-

Inclusion Criteria: A total score of 60 or greater on the Positive and Negative Syndrome Scale (PANSS) and a score of 4 or greater on at least two of the five PANSS positive symptoms.

-

Treatment Arms:

Safety Assessments

A comprehensive battery of safety assessments was employed throughout the trial:

-

Adverse Event Monitoring: Spontaneous reporting and regular questioning of subjects for any adverse events.

-

Clinical Laboratory Tests: Including hematology, serum chemistry, and urinalysis.

-

Vital Signs: Regular measurement of blood pressure, pulse, respiratory rate, and body temperature.

-

Movement Disorder Rating Scales: To assess for potential extrapyramidal symptoms.

-

Electrocardiograms (ECGs): To monitor cardiac function.

Mechanism of Action and Signaling Pathway

ABT-925 functions as a selective antagonist at the dopamine D₃ receptor. Dopamine receptors are G protein-coupled receptors (GPCRs). The D₃ receptor, like the D₂ receptor, is a member of the D₂-like family of dopamine receptors.

Dopamine D₃ Receptor Signaling

Activation of the D₃ receptor by its endogenous ligand, dopamine, typically leads to the inhibition of adenylyl cyclase through the activation of an inhibitory G protein (Gi/o). This results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. As an antagonist, ABT-925 blocks the binding of dopamine to the D₃ receptor, thereby preventing this downstream signaling cascade.

Experimental Workflow for Safety Assessment

The workflow for assessing the safety and tolerability of ABT-925 in the clinical trial involved several key stages, from patient screening to the final analysis of safety data.

Discussion and Conclusion

The available data from a key Phase II clinical trial indicates that this compound, at doses of 50 mg and 150 mg per day, has a favorable safety and tolerability profile in patients with acute schizophrenia. The reported adverse events were comparable to placebo, suggesting that the drug does not impose a significant side-effect burden at these dosages. The lack of a significant difference in extrapyramidal symptoms between the ABT-925 and placebo groups is a particularly noteworthy finding, given the known motor side effects of many existing antipsychotic medications that act on the dopamine D₂ receptor.

It is important to note, however, that the same clinical trial failed to demonstrate a statistically significant therapeutic effect of ABT-925 on the primary or secondary efficacy endpoints.[1] A concurrent positron emission tomography (PET) study in healthy volunteers suggested that the doses of ABT-925 used in the trial may not have been sufficient to achieve adequate occupancy of the D₃ receptors.[1] This raises the possibility that higher, potentially more effective doses might present a different safety and tolerability profile.

References

Methodological & Application

Application Notes and Protocols for Preparing Anhydrous ABT-925 Stock Solution in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-925 is a selective antagonist of the dopamine D3 receptor, exhibiting an affinity approximately 100 times greater for the D3 receptor over the D2 receptor.[1][2][3] This selectivity makes it a valuable tool for investigating the role of the D3 receptor in various neurological and psychiatric disorders, including schizophrenia.[3] Proper preparation of a stable, concentrated stock solution is critical for accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for ABT-925.[2][4] This document provides a detailed protocol for the preparation, storage, and handling of an anhydrous stock solution of ABT-925 in DMSO.

Physicochemical Data

Accurate calculations for stock solution preparation depend on the specific form of ABT-925 being used. The table below summarizes the key quantitative data for different forms of ABT-925.

| Form | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Anhydrous Free Base | 220519-06-2 | C20H27F3N6OS | 456.53[1] |

| HCl Salt | 220519-06-2 (free base) | C20H29Cl2F3N6OS | 529.45[4] |

| Fumarate Salt | 220519-07-3 | C24H31F3N6O5S | 572.6[2] |

Experimental Protocol: Preparation of Anhydrous ABT-925 Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution of ABT-925 anhydrous free base in anhydrous DMSO. Calculations should be adjusted accordingly if using a different form of ABT-925 or desiring a different final concentration.

Materials:

-

ABT-925 (anhydrous free base)

-

Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

-

Sterile, amber glass vial or a clear vial wrapped in aluminum foil

-

Calibrated analytical balance

-

Sterile, disposable serological pipettes or calibrated micropipettes with sterile, low-retention tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Procedure:

-

Acclimatization: Before opening, allow the vial of ABT-925 to equilibrate to room temperature for at least 30 minutes. This prevents the condensation of atmospheric moisture onto the hygroscopic compound.

-

Mass Calculation: To prepare a 10 mM stock solution, calculate the required mass of ABT-925 using the following formula:

Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

Example for 1 mL of a 10 mM solution of this compound free base: Mass (mg) = 0.010 mol/L x 0.001 L x 456.53 g/mol x 1000 mg/g = 4.5653 mg

-

Weighing: Carefully weigh the calculated amount of ABT-925 powder in a sterile microcentrifuge tube or on weighing paper using a calibrated analytical balance in a chemical fume hood.

-

Dissolution:

-

Transfer the weighed ABT-925 powder to the sterile amber vial.

-

Add the desired volume of anhydrous DMSO to the vial.

-

Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution if necessary.

-

-

Storage:

-

For short-term storage (days to weeks), the stock solution can be stored at 4°C.[4]

-

For long-term storage (months to years), aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials and store at -20°C or -80°C to minimize freeze-thaw cycles.[4]

-

Protect the solution from light.

-

ABT-925 Mechanism of Action: Dopamine D3 Receptor Antagonism

ABT-925 acts as a selective antagonist at the dopamine D3 receptor. D3 receptors are G protein-coupled receptors (GPCRs) that, upon binding to their endogenous ligand dopamine, typically couple to Gi/o proteins. This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking the binding of dopamine to the D3 receptor, ABT-925 prevents this downstream signaling cascade.

Caption: Signaling pathway of Dopamine D3 receptor and the antagonistic action of ABT-925.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the key steps in the preparation of the ABT-925 stock solution.

References

ABT-925 anhydrous solubility and formulation for experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the anhydrous solubility and formulation of ABT-925 for experimental use. The protocols are intended to serve as a guide for researchers working with this selective dopamine D3 receptor antagonist.

ABT-925 Anhydrous Solubility

ABT-925 is a solid powder that is known to be soluble in dimethyl sulfoxide (DMSO)[1]. While specific quantitative solubility data in common laboratory solvents is not widely published, the following table provides an estimated solubility profile based on available information and the physicochemical properties of similar compounds. Researchers are advised to perform their own solubility tests to determine the precise solubility in their specific experimental conditions.

| Solvent | Estimated Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for creating high-concentration stock solutions. |

| Ethanol | Sparingly Soluble | May require heating and/or sonication to fully dissolve. |

| Water | Insoluble | ABT-925 is poorly soluble in aqueous solutions. |

| Phosphate-Buffered Saline (PBS) | Insoluble | Similar to water, ABT-925 has very low solubility in PBS. |

Formulation Protocols for Experimental Use

Due to its poor aqueous solubility, careful consideration must be taken when preparing ABT-925 formulations for both in vitro and in vivo experiments.

Protocol for Preparing ABT-925 Stock Solution for In Vitro Cell-Based Assays

This protocol describes the preparation of a 10 mM stock solution of ABT-925 in DMSO, which can then be further diluted in cell culture media.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Weighing the Compound: Accurately weigh the desired amount of ABT-925 powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.457 mg of ABT-925 (Molecular Weight: 456.53 g/mol ).

-

Adding the Solvent: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the ABT-925 powder.

-

Dissolution: Vortex the tube vigorously for 1-2 minutes to ensure the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.

-

Sterilization (Optional): If required for your specific cell culture application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. For short-term storage (up to a few days), the solution can be kept at 4°C.

Note on Final Dilutions: When preparing working concentrations for cell-based assays, ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Protocol for Formulating ABT-925 for Oral Gavage in Rodents

This protocol provides a general method for preparing a suspension of ABT-925 for oral administration to rodents. This formulation is suitable for preclinical studies evaluating the in vivo efficacy of the compound.

Materials:

-

This compound powder

-

Vehicle solution (e.g., 0.5% methylcellulose in sterile water)

-

Mortar and pestle or homogenizer

-

Stir plate and magnetic stir bar

-

Graduated cylinder and appropriate sized beakers

-

Oral gavage needles suitable for the animal species

Procedure:

-

Vehicle Preparation: Prepare the desired volume of 0.5% methylcellulose in sterile water. This can be done by slowly adding the methylcellulose powder to the water while stirring continuously until a uniform suspension is formed.

-

Weighing the Compound: Weigh the required amount of ABT-925 powder based on the desired dose and the number of animals to be treated.

-

Creating a Paste: Place the weighed ABT-925 powder in a mortar. Add a small volume of the vehicle solution to the powder and triturate with the pestle to create a smooth, uniform paste. This step is crucial for preventing clumping of the compound.

-

Suspension Formation: Gradually add the remaining vehicle solution to the mortar while continuously stirring to form a homogenous suspension. Alternatively, a homogenizer can be used for this step.

-

Continuous Stirring: Transfer the suspension to a beaker with a magnetic stir bar and place it on a stir plate. Keep the suspension stirring continuously during the dosing procedure to ensure a uniform concentration.

-

Administration: Administer the suspension to the animals using an appropriately sized oral gavage needle. The volume administered should be based on the animal's body weight.

Signaling Pathway of ABT-925

ABT-925 is a selective antagonist of the dopamine D3 receptor. The D3 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs). The canonical signaling pathway for the D3 receptor involves coupling to inhibitory G proteins (Gi/Go).

Experimental Workflow for Evaluating ABT-925

The following diagram outlines a typical preclinical experimental workflow for the evaluation of a selective dopamine D3 receptor antagonist like ABT-925 for a central nervous system (CNS) indication.

References

Application Notes and Protocols for ABT-925 Anhydrous in Animal Models of Schizophrenia

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-925 is a selective antagonist of the dopamine D3 receptor, which has been investigated for its potential therapeutic efficacy in schizophrenia. The dopamine hypothesis of schizophrenia posits that hyperactivity of dopaminergic pathways contributes to the positive symptoms of the disorder. While traditional antipsychotics primarily target the D2 receptor, their use is often associated with significant side effects. The dopamine D3 receptor, predominantly expressed in limbic brain regions associated with cognition and emotion, presents a promising alternative target. Blockade of D3 receptors is hypothesized to modulate dopaminergic activity and may offer a more targeted approach with an improved side-effect profile for the treatment of schizophrenia.

These application notes provide an overview of the use of ABT-925 anhydrous in preclinical animal models relevant to schizophrenia research. Due to the limited availability of published preclinical data specifically for ABT-925 in this context, the following protocols are based on established methodologies for evaluating dopamine D3 receptor antagonists in rodent models of schizophrenia-like behaviors.

Mechanism of Action

ABT-925 exhibits high selectivity for the dopamine D3 receptor over the D2 receptor. In schizophrenia, it is theorized that excessive dopamine release in the mesolimbic pathway contributes to positive symptoms. By blocking D3 autoreceptors, which normally inhibit dopamine release, low doses of a D3 antagonist might paradoxically increase dopamine. However, at therapeutic doses, the predominant effect is the blockade of postsynaptic D3 receptors, which is thought to normalize dopamine neurotransmission in key brain circuits implicated in schizophrenia, thereby alleviating symptoms.

Data Presentation

While specific in vivo quantitative data for ABT-925 in animal models of schizophrenia is scarce in publicly available literature, the following table summarizes its in vitro receptor binding affinity.

| Receptor | Binding Affinity (Ki, nM) | Selectivity (D2/D3) |

| Dopamine D3 | 1.6 | ~100-fold |

| Dopamine D2 | 71 | - |

| Dopamine D4 | 6220 | - |

| Data compiled from commercially available product information. |

Experimental Protocols

The following are generalized protocols for assessing the antipsychotic potential of a D3 antagonist like ABT-925 in rodent models.

Prepulse Inhibition (PPI) of the Acoustic Startle Response

This model assesses sensorimotor gating, a process that is deficient in individuals with schizophrenia.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

-

Acoustic startle chambers (e.g., SR-LAB, San Diego Instruments)

-

Rodents (rats or mice)

Procedure:

-

Habituation: Acclimate animals to the testing room for at least 1 hour before testing.

-

Drug Administration: Administer ABT-925 or vehicle via the desired route (e.g., intraperitoneal, oral gavage) at a predetermined time before the test (e.g., 30-60 minutes).

-

Acclimation in Chamber: Place the animal in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65 dB).

-

Testing Session:

-

Present a series of trials, including:

-

Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB for 40 ms).

-

Prepulse-pulse trials: A lower-intensity prepulse stimulus (e.g., 75-85 dB for 20 ms) presented 100 ms before the pulse.

-

No-stimulus trials: Background noise only.

-

-

Randomize trial types.

-

-

Data Analysis: Calculate PPI as: [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100%.

Social Interaction Test

This assay models the negative symptoms of schizophrenia, such as social withdrawal.

Materials:

-

This compound

-

Vehicle

-

Open field arena

-

Novel and familiar conspecific animals

-

Video tracking software

Procedure:

-

Habituation: Individually house test animals for a period before the test (e.g., 1 week).

-

Drug Administration: Administer ABT-925 or vehicle to the test animal.

-

Testing:

-

Place the test animal in the center of the open field.

-

Introduce a novel, unfamiliar conspecific.

-

Record the duration and frequency of social behaviors (e.g., sniffing, following, grooming) for a set period (e.g., 10 minutes).

-

-

Data Analysis: Compare the social interaction parameters between the ABT-925-treated and vehicle-treated groups.

Neurochemical Analysis

This protocol aims to measure dopamine and its metabolites in brain regions relevant to schizophrenia.

Materials:

-

This compound

-

Vehicle

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system

-

Brain tissue dissection tools

-

Reagents for tissue homogenization and neurotransmitter extraction

Procedure:

-

Drug Treatment and Euthanasia: Administer ABT-925 or vehicle and euthanize the animals at a time point corresponding to peak brain exposure.

-

Brain Dissection: Rapidly extract the brain and dissect regions of interest (e.g., prefrontal cortex, nucleus accumbens, striatum) on ice.

-

Tissue Processing: Homogenize the tissue samples in an appropriate buffer and centrifuge to pellet proteins.

-

HPLC-ED Analysis: Inject the supernatant into the HPLC-ED system to quantify levels of dopamine (DA), 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA).

-

Data Analysis: Calculate dopamine turnover as the ratio of metabolites to dopamine (e.g., (DOPAC+HVA)/DA).

ABT-925 Anhydrous: Application Notes and Protocols for In Vivo Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-925 is a selective dopamine D3 receptor antagonist that has been investigated for its potential therapeutic effects in neuropsychiatric disorders, particularly schizophrenia. As a research tool, ABT-925 allows for the in vivo exploration of the role of the dopamine D3 receptor in various physiological and pathological processes in rodent models. These application notes provide an overview of ABT-925, its mechanism of action, and detailed protocols for its use in in vivo rodent studies.

Mechanism of Action

ABT-925 exhibits high affinity and selectivity for the dopamine D3 receptor, with approximately 100-fold greater affinity for the D3 receptor compared to the D2 receptor. The dopamine D3 receptor is primarily expressed in the limbic regions of the brain, which are associated with cognition, emotion, and reward. By antagonizing the D3 receptor, ABT-925 can modulate dopaminergic signaling in these key brain areas. This selectivity makes it a valuable tool for dissecting the specific functions of the D3 receptor in rodent models of neurological and psychiatric conditions.

Data Presentation

While specific preclinical studies detailing a wide range of dosages for ABT-925 in rodents are not extensively published, information can be extrapolated from clinical trials and studies on similar D3 receptor antagonists. Human clinical trials for schizophrenia utilized once-daily oral doses of 50 mg and 150 mg.[1] It is important to note that direct dose conversion from humans to rodents is not straightforward and requires allometric scaling.

A study investigating the D3 receptor antagonist SB-277011-A in rats used a dose of 10 mg/kg administered intravenously to measure receptor occupancy.[2] This provides a potential starting point for dose-ranging studies with ABT-925 in rats.

Table 1: Summary of Dosing Information (Note: Rodent dosage is an estimate based on related compounds)

| Compound | Species | Dosage | Route of Administration | Study Context | Reference |

| ABT-925 | Human | 50 mg, 150 mg (once daily) | Oral | Schizophrenia Clinical Trial | [1] |

| SB-277011-A | Rat | 10 mg/kg | Intravenous | Receptor Occupancy Study | [2] |

Note: The lack of publicly available, specific preclinical dosage data for ABT-925 necessitates that researchers perform dose-range finding studies to determine the optimal dose for their specific rodent model and experimental paradigm.

Experimental Protocols

The following are generalized protocols for the preparation and administration of ABT-925 anhydrous for in vivo rodent studies. It is crucial to adapt these protocols based on the specific experimental design, animal model, and institutional guidelines.

Protocol 1: Preparation of this compound Formulation for Oral Gavage

Materials:

-

This compound powder

-

Vehicle (e.g., 0.5% w/v methylcellulose in sterile water, or 10% v/v Tween 80 in sterile water)

-

Sterile water for injection

-

Mortar and pestle or homogenizer

-

Magnetic stirrer and stir bar

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Calculate the required amount of ABT-925 and vehicle. This will depend on the desired final concentration and the number and weight of the animals to be dosed.

-

Weigh the this compound powder accurately using an analytical balance.

-

Prepare the vehicle solution. For 0.5% methylcellulose, gradually add the methylcellulose powder to heated sterile water (approximately 60-70°C) while stirring continuously. Once dispersed, cool the solution on ice with continuous stirring until it forms a clear, viscous solution. For 10% Tween 80, add the appropriate volume of Tween 80 to sterile water and mix thoroughly.

-

Triturate the ABT-925 powder. If necessary, use a mortar and pestle to grind the powder to a fine consistency to aid in suspension.

-

Suspend the ABT-925 in the vehicle. Gradually add a small amount of the prepared vehicle to the ABT-925 powder and triturate to form a smooth paste. Slowly add the remaining vehicle while stirring continuously with a magnetic stirrer.

-

Ensure a homogenous suspension. Continue stirring the suspension for at least 30 minutes to ensure uniform distribution of the compound. The final preparation should be a homogenous suspension.

-

Store the formulation appropriately. Store the suspension at 2-8°C and protect from light. It is recommended to prepare fresh solutions for each experiment or to determine the stability of the formulation under storage conditions.

Protocol 2: Administration of ABT-925 by Oral Gavage in Rodents

Materials:

-

Prepared ABT-925 suspension

-

Appropriately sized oral gavage needles (flexible or rigid, depending on user preference and institutional guidelines)

-

Syringes (1 mL or 3 mL)

-

Animal scale

Procedure:

-

Gently mix the ABT-925 suspension before each use to ensure homogeneity.

-

Weigh the animal accurately to determine the correct volume of the suspension to administer.

-

Draw the calculated volume of the ABT-925 suspension into the syringe.

-

Securely restrain the animal. Proper handling and restraint techniques are crucial to minimize stress and prevent injury to the animal and the researcher.

-

Gently insert the gavage needle. With the animal's head held in a slightly upward position, gently insert the gavage needle into the mouth and advance it along the side of the tongue towards the esophagus. The needle should pass with minimal resistance. Caution: Ensure the needle is in the esophagus and not the trachea before administering the dose.

-

Administer the suspension slowly and steadily.

-

Carefully withdraw the gavage needle.

-

Monitor the animal for a short period after administration to ensure there are no adverse reactions.

Mandatory Visualizations

Caption: Mechanism of action of ABT-925 as a D3 receptor antagonist.

Caption: General experimental workflow for in vivo rodent studies with ABT-925.

References

- 1. A double-blind, randomized, placebo-controlled study of the dopamine D₃ receptor antagonist ABT-925 in patients with acute schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent methods for measuring dopamine D3 receptor occupancy in vivo: importance for drug development - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays to Determine ABT-925 Anhydrous Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-925 is a potent and selective antagonist of the dopamine D3 receptor, a G protein-coupled receptor (GPCR) belonging to the D2-like family.[1][2][3] D3 receptors are primarily coupled to the Gi/o signaling pathway, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][4] Dysregulation of the dopaminergic system, and specifically the D3 receptor, has been implicated in various neuropsychiatric disorders, making it a significant target for therapeutic intervention.[4]

ABT-925 exhibits a high affinity for the D3 receptor, with a reported 100-fold greater selectivity over the D2 receptor.[3] This selectivity is crucial for minimizing off-target effects commonly associated with less selective dopamine antagonists. These application notes provide detailed protocols for three distinct cell-based assays to characterize the antagonist activity of ABT-925 anhydrous at the human dopamine D3 receptor: a cAMP inhibition assay, a calcium mobilization assay, and a CRE-luciferase reporter gene assay.

Signaling Pathway of the Dopamine D3 Receptor

Activation of the dopamine D3 receptor by an agonist initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase through the activation of the Gi alpha subunit. This leads to a reduction in the intracellular concentration of the second messenger cAMP.

Quantitative Data Summary

The following table summarizes the binding affinities of ABT-925 and reference compounds for the dopamine D3 receptor. Functional IC50 values for ABT-925 from the described cell-based assays would need to be determined experimentally.

| Compound | Assay Type | Receptor | Species | Cell Line | Parameter | Value (nM) |

| ABT-925 | Binding Affinity (Ki) | D3 | Human | - | Ki | 1.6 |

| D2 | Human | - | Ki | 71 | ||

| D4 | Human | - | Ki | 6220 | ||

| (+)-Butaclamol | cAMP Inhibition | D3 | Human | CHO-K1 | IC50 | 16[1] |

| Spiperone | cAMP Inhibition | D3 | Human | CHO-K1 | IC50 | 3.3[1] |

| L-741,626 | cAMP Inhibition | D3 | Human | CHO-K1 | IC50 | 108[1] |

Experimental Protocols

cAMP Inhibition Assay

This assay measures the ability of ABT-925 to block the agonist-induced inhibition of cAMP production in cells expressing the human dopamine D3 receptor.

Workflow for cAMP Inhibition Assay

Materials:

-

CHO-K1 cells stably expressing the human dopamine D3 receptor

-

Assay medium: DMEM/F12 with 10% FBS

-

This compound

-

Dopamine (or other suitable D3 agonist)

-

Forskolin

-

cAMP assay kit (e.g., HTRF-based)

-

384-well white assay plates

Procedure:

-

Cell Seeding:

-

One day prior to the assay, seed the CHO-K1-D3 cells in 384-well white plates at a density of 5,000-10,000 cells per well in 20 µL of assay medium.

-

Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of ABT-925 in assay medium to achieve the desired concentration range for the dose-response curve.

-

-

Assay Protocol:

-

Carefully remove the culture medium from the wells.

-

Add 10 µL of a solution containing forskolin (final concentration typically 1-10 µM) and the D3 agonist (e.g., dopamine at its EC80 concentration) to all wells except the negative control.

-

Add 10 µL of the serially diluted ABT-925 or vehicle control to the appropriate wells.

-

Incubate the plate for 30 minutes at 37°C.[1]

-

-

cAMP Detection:

-

Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit (e.g., HTRF).

-

This typically involves adding lysis buffer and the detection reagents and incubating for a specified time at room temperature before reading the plate on a compatible microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of the agonist response for each concentration of ABT-925.

-

Plot the percentage of inhibition against the logarithm of the ABT-925 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Calcium Mobilization Assay

This assay measures the ability of ABT-925 to block the agonist-induced increase in intracellular calcium in cells co-expressing the human dopamine D3 receptor and a promiscuous G protein (Gα16).

Workflow for Calcium Mobilization Assay

References

- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 2. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 3. A double-blind, randomized, placebo-controlled study of the dopamine D₃ receptor antagonist ABT-925 in patients with acute schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. innoprot.com [innoprot.com]

Application Notes and Protocols for ABT-925 PET Imaging with ¹¹C-PHNO

These application notes provide a comprehensive overview and detailed protocols for conducting Positron Emission Tomography (PET) imaging studies using the radioligand ¹¹C-PHNO in conjunction with the selective D₃ receptor antagonist, ABT-925. This combination allows for the in vivo quantification of D₃ receptor occupancy by ABT-925 in the human brain. The information is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, pharmacology, and medical imaging.

Introduction

Dopamine D₃ receptors are implicated in the pathophysiology of various neuropsychiatric disorders. --INVALID-LINK---PHNO is a PET radioligand with a preference for D₃ receptors over D₂ receptors, making it a valuable tool for studying these receptors in vivo.[1] ABT-925 is a selective D₃ receptor antagonist.[2] By conducting PET scans with ¹¹C-PHNO before and after the administration of ABT-925, it is possible to measure the occupancy of D₃ receptors by the antagonist. This methodology is crucial for dose-finding studies and for understanding the pharmacokinetic and pharmacodynamic relationship of D₃ receptor antagonists in the central nervous system.